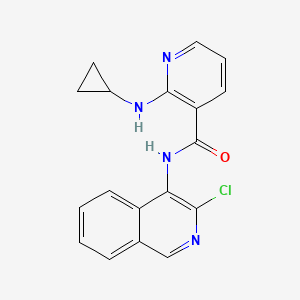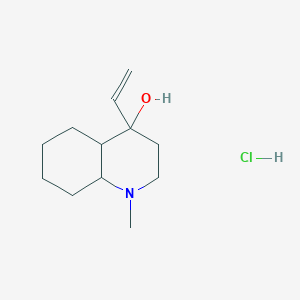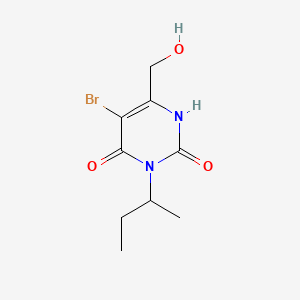![molecular formula C19H19N5O4 B15213424 ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate CAS No. 7548-89-2](/img/structure/B15213424.png)
ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is a complex organic compound that features a combination of pyrimidine, pyrazine, and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with pyrazine-2-carbaldehyde, followed by the reaction with ethyl 4-aminobenzoate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.
Applications De Recherche Scientifique
Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism of action of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to distinct properties and applications.
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Another related compound with a different core structure, used in various chemical and biological studies.
Uniqueness
Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is unique due to its combination of pyrimidine, pyrazine, and benzoate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
7548-89-2 |
|---|---|
Formule moléculaire |
C19H19N5O4 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate |
InChI |
InChI=1S/C19H19N5O4/c1-2-28-18(26)13-3-5-16(6-4-13)24(12-15-10-20-7-8-21-15)11-14-9-22-19(27)23-17(14)25/h3-10H,2,11-12H2,1H3,(H2,22,23,25,27) |
Clé InChI |
NWEJXXCHPICZHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CNC(=O)NC2=O)CC3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)




![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)


![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)

![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)

![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
